molecular formula C14H21N3O4 B2959577 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 733791-48-5

3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B2959577
M. Wt: 295.339
InChI Key: MREHMWGBBAZYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione, also known as MO-DAD, is a chemical compound that has been of significant interest to the scientific community due to its potential application in various fields of research. MO-DAD is a spirocyclic compound that contains a morpholine ring and a diazaspiro ring system.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound exhibits a unique structure featuring two connected rings: a piperazine-2,5-dione ring and a five-membered ring. The crystallographic analysis reveals the piperazine-2,5-dione (DKP) ring adopts a slight boat conformation with an equatorial position for the bonded methyl group, while the five-membered ring exhibits an envelope conformation (Rohlíček et al., 2010). Synthesis routes involve cycloaddition reactions, providing an efficient way to generate structures incorporating elements of piperazine and morpholine, which are significant in medicinal chemistry (王雯 et al., 2015).

Applications in Medicinal Chemistry

The chemical and structural flexibility of 3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has prompted investigations into its potential as a scaffold for developing muscarinic receptor agonists. These studies have led to the synthesis of compounds with selective affinity towards muscarinic receptors, indicating the compound's utility in creating novel cholinergic agents (Ishihara et al., 1992). Furthermore, variations in the compound's structure have been explored for their effects on anticonvulsant activity, suggesting its potential for generating new therapeutic agents (Aboul-Enein et al., 2014).

properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c18-11(16-6-8-21-9-7-16)10-17-12(19)14(15-13(17)20)4-2-1-3-5-14/h1-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREHMWGBBAZYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

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